molecular formula C14H18ClNO2 B13743758 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride CAS No. 124497-82-1

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride

Cat. No.: B13743758
CAS No.: 124497-82-1
M. Wt: 267.75 g/mol
InChI Key: IKVPKVIYHXZKMK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol. This compound is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace the existing functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted morpholine derivatives .

Scientific Research Applications

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride can be compared with other similar compounds, such as:

    2-Phenylmorpholine: A simpler derivative of morpholine with similar structural features but lacking the propynyloxy group.

    Phenmetrazine: A stimulant drug with a phenylmorpholine structure, used for its psychoactive effects.

    Phendimetrazine: Another stimulant with a similar structure, used in the treatment of obesity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these related compounds .

Properties

CAS No.

124497-82-1

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

4-methyl-2-phenyl-2-prop-2-ynoxymorpholine;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-3-10-16-14(12-15(2)9-11-17-14)13-7-5-4-6-8-13;/h1,4-8H,9-12H2,2H3;1H

InChI Key

IKVPKVIYHXZKMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)(C2=CC=CC=C2)OCC#C.Cl

Origin of Product

United States

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